

What are the synonyms for Ethyl arachidate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl arachidate*

Cat. No.: *B046410*

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An In-depth Technical Guide to **Ethyl Arachidate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl arachidate, a long-chain fatty acid ester, is a molecule of growing interest in the fields of pharmacology and materials science. It is formed from the formal condensation of the carboxy group of arachidic acid (a 20-carbon saturated fatty acid) with the hydroxy group of ethanol. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, experimental protocols for its synthesis and purification, and its biological activities, with a focus on its anti-inflammatory and analgesic properties.

Synonyms and Chemical Identity

Ethyl arachidate is known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound.

- Ethyl eicosanoate
- Arachidic acid ethyl ester
- Eicosanoic acid, ethyl ester
- Ethyl Arachate

CAS Number: 18281-05-5 Molecular Formula: C₂₂H₄₄O₂

Physicochemical Properties

A compilation of the key physical and chemical properties of **Ethyl arachidate** is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	340.58 g/mol	[1]
Appearance	Solid	[2]
Melting Point	44 - 50 °C	[3]
Boiling Point	~369.10 °C @ 760 mm Hg (estimated)	[3]
Solubility	Soluble in methanol and hexane. Very low solubility in water (3.643e-005 mg/L @ 25 °C, estimated)	[3]
Storage Temperature	-20°C	[2]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological evaluation of **Ethyl arachidate**.

Synthesis of Ethyl Arachidate via Fischer Esterification

Ethyl arachidate can be synthesized through the Fischer esterification of arachidic acid with ethanol, using an acid catalyst.[4]

Materials:

- Arachidic acid

- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water, optional)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine arachidic acid and a large excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.^[5]
- After the reaction is complete, cool the mixture to room temperature.
- If an excess of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl arachidate**.

Purification of Ethyl Arachidate

The crude **Ethyl arachidate** can be purified using column chromatography followed by recrystallization.

Materials:

- Silica gel (60-120 mesh)
- Non-polar solvent (e.g., hexane)
- Slightly more polar solvent (e.g., ethyl acetate)
- Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude **Ethyl arachidate** in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased to facilitate the separation.^[6]
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing the pure **Ethyl arachidate** and evaporate the solvent.

Materials:

- A suitable solvent (e.g., ethanol)

- Erlenmeyer flask
- Heating source
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Dissolve the partially purified **Ethyl arachidate** in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
- If any insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the flask in an ice bath to maximize the yield of the purified product.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals, for example, in a vacuum oven.

Evaluation of Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of **Ethyl arachidate** have been evaluated using various in vivo models in rats.[7][8][9]

This model is used to assess the acute anti-inflammatory activity of a compound.

Procedure:

- Animals are divided into control and treatment groups.
- The treatment groups receive oral administration of **Ethyl arachidate** at different doses (e.g., 12.5, 25.0, and 50.0 mg/kg body weight). The control group receives the vehicle.

- After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
- The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for the treated groups relative to the control group.

This is another model to evaluate acute anti-inflammatory effects.

Procedure:

- Animals are divided into control and treatment groups.
- The treatment groups receive oral administration of **Ethyl arachidate** at different doses.
- One hour later, xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.
- After a specific time (e.g., 15 minutes), the animals are sacrificed, and circular sections are removed from both ears and weighed.
- The difference in weight between the right and left ear punches is taken as a measure of edema.
- The percentage inhibition of edema is calculated.

This model assesses the effect of a compound on the proliferative phase of inflammation.

Procedure:

- Sterilized cotton pellets are implanted subcutaneously in the dorsal region of the rats.
- The animals are treated with **Ethyl arachidate** at different doses daily for a set period (e.g., 7 days).

- On the last day, the animals are sacrificed, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
- The difference between the final and initial weight of the cotton pellets is calculated as the weight of the granuloma tissue.
- The percentage inhibition of granuloma formation is determined.

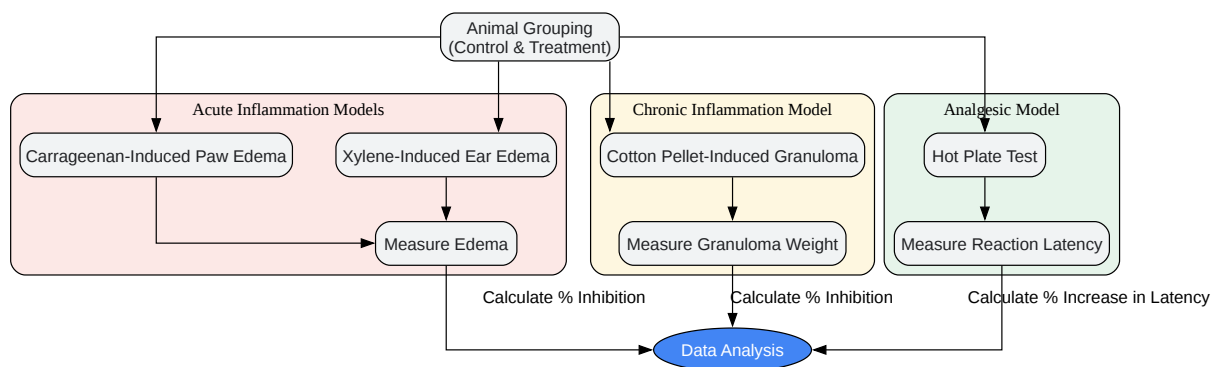
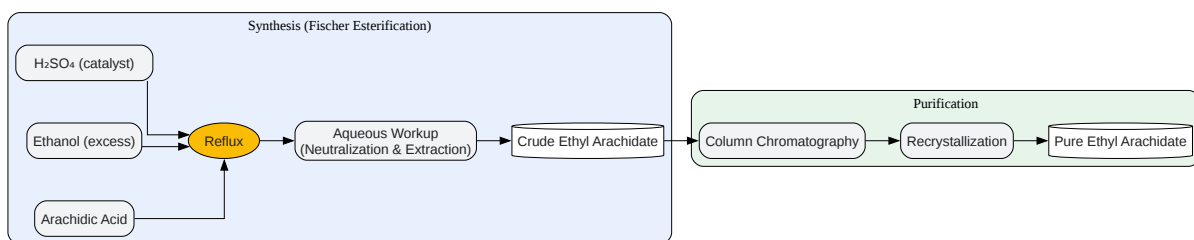
This method is used to evaluate the central analgesic effect of a substance.

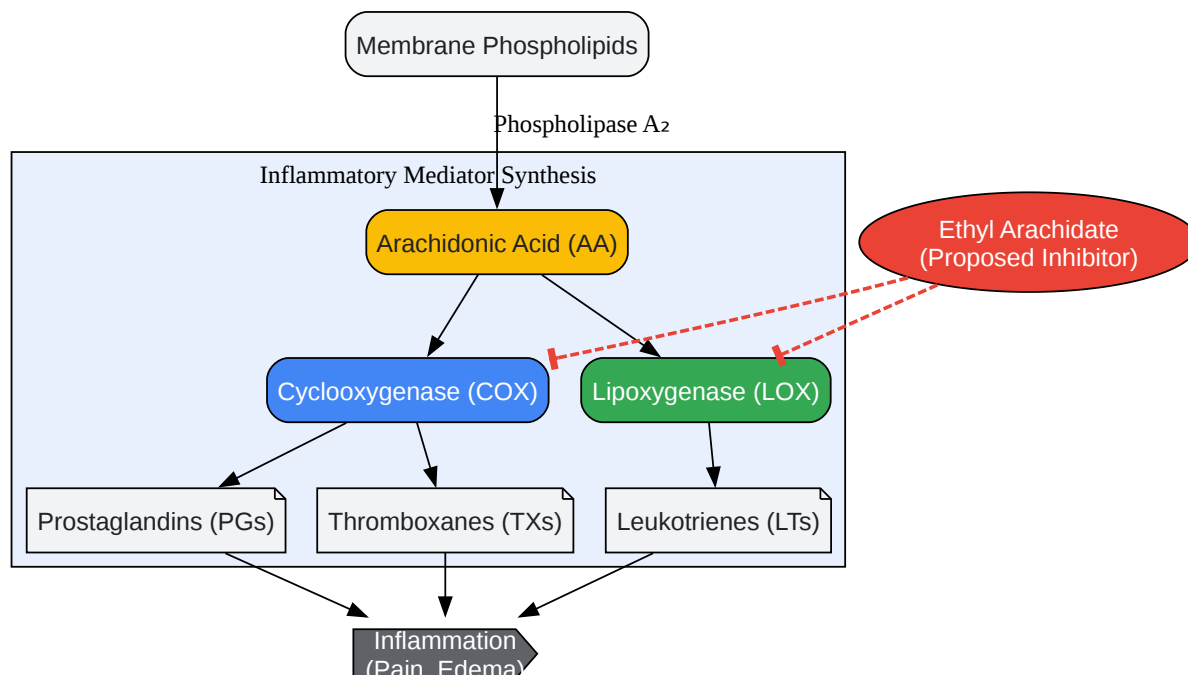
Procedure:

- The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- The initial reaction time of each rat to the heat stimulus (e.g., licking of the paws or jumping) is recorded.
- The animals are then treated with **Ethyl arachidate** at different doses.
- The reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
- An increase in the reaction time is considered as an analgesic effect.

Visualizations

Experimental Workflows





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- To cite this document: BenchChem. [What are the synonyms for Ethyl arachidate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046410#what-are-the-synonyms-for-ethyl-arachidate]

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